Home > Products > Screening Compounds P76518 > 1H-Pyrazolo[3,4-b]pyridine 7-oxide
1H-Pyrazolo[3,4-b]pyridine 7-oxide - 924909-11-5

1H-Pyrazolo[3,4-b]pyridine 7-oxide

Catalog Number: EVT-13796747
CAS Number: 924909-11-5
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H-Pyrazolo[3,4-b]pyridine 7-oxide is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family, which is characterized by a fused pyrazole and pyridine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The compound's molecular formula is C6H5N3OC_6H_5N_3O with a molecular weight of approximately 135.12 g/mol .

Source and Classification

1H-Pyrazolo[3,4-b]pyridine 7-oxide is classified as a nitrogen-containing heterocycle. It is part of a larger class of compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The compound is synthesized from various precursors, primarily through ring-closing reactions involving substituted pyridines and pyrazoles .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1H-pyrazolo[3,4-b]pyridine 7-oxide can be achieved through several methods:

Molecular Structure Analysis

Structure and Data

The molecular structure of 1H-pyrazolo[3,4-b]pyridine 7-oxide consists of a pyrazole ring fused to a pyridine ring. The presence of an oxygen atom at the 7-position contributes to its unique properties.

Key structural data include:

  • Molecular Formula: C6H5N3OC_6H_5N_3O
  • Molecular Weight: 135.12135.12 g/mol
  • Chemical Structure: The compound can exhibit tautomerism, although the 1H form is generally more stable than its 2H counterpart .
Chemical Reactions Analysis

Reactions and Technical Details

1H-Pyrazolo[3,4-b]pyridine 7-oxide participates in various chemical reactions that enhance its utility in synthetic organic chemistry:

  • Electrophilic Substitution Reactions: The nitrogen atoms in the heterocyclic ring can undergo electrophilic substitution, allowing for further functionalization.
  • Condensation Reactions: The compound can act as a nucleophile in condensation reactions with carbonyl compounds or other electrophiles.

These reactions are facilitated by the electron-rich nature of the pyrazole moiety, which enhances nucleophilicity.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 1H-pyrazolo[3,4-b]pyridine 7-oxide often involves interaction with specific biological targets:

  • Kinase Inhibition: Compounds within this class have been shown to inhibit various kinases, which are critical in signaling pathways related to cancer progression and inflammation.
  • Receptor Modulation: They may also modulate receptor activity, influencing cellular responses in various therapeutic contexts.

Studies have demonstrated that these compounds can exhibit significant biological activity through such mechanisms, contributing to their potential as drug candidates .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1H-Pyrazolo[3,4-b]pyridine 7-oxide exhibits several notable physical and chemical properties:

These properties make it suitable for various applications in research and industry.

Applications

Scientific Uses

1H-Pyrazolo[3,4-b]pyridine 7-oxide has been explored for multiple scientific applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents targeting diseases such as cancer and inflammation.
  • Biological Research: Used in studies investigating kinase inhibition and receptor interactions.

The versatility of this compound highlights its significance in ongoing research aimed at discovering novel pharmaceuticals based on heterocyclic chemistry .

Introduction to 1H-Pyrazolo[3,4-b]pyridine 7-Oxide in Heterocyclic Chemistry

1H-Pyrazolo[3,4-b]pyridine 7-oxide represents a specialized subclass within the broader family of pyrazolopyridine heterocycles, distinguished by the presence of an N-oxide functionality at the pyridine ring's 7-position. This structural modification confers unique electronic properties and reactivity patterns that differentiate it from its non-oxidized counterparts. As a bicyclic system containing adjacent nitrogen atoms, this scaffold occupies a significant niche in medicinal chemistry due to its structural resemblance to purine bases, enabling diverse biological interactions. The introduction of the N-oxide moiety substantially alters electron distribution, dipole moments, and hydrogen-bonding capabilities, making these derivatives particularly valuable for probing structure-activity relationships in drug design and expanding synthetic methodologies in heterocyclic chemistry [1] [7].

Historical Evolution of Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery

The exploration of pyrazolo[3,4-b]pyridines began over a century ago with Ortoleva's pioneering synthesis of the first monosubstituted derivative in 1908, achieved through the reaction of diphenylhydrazone with pyridine in the presence of iodine. This foundational work was rapidly expanded by Bulow in 1911, who developed an alternative route using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid to produce N-phenyl-3-methyl substituted derivatives. These early synthetic approaches established the structural versatility of the core scaffold, which features up to five diversity centers (N1, C3, C4, C5, C6) capable of accommodating varied substituent patterns [1] [2].

The significant pharmaceutical potential of these heterocycles is evidenced by extensive research efforts, with SciFinder listing over 300,000 described 1H-pyrazolo[3,4-b]pyridines documented across more than 5,500 references, including approximately 2,400 patents. Nearly 54% of these references (3,005 publications) have emerged since 2012, reflecting escalating interest in their therapeutic applications. DrugBank database analysis reveals 14 distinct 1H-pyrazolo[3,4-b]pyridine derivatives in various research and development phases: seven classified as Experimental (demonstrating confirmed biological activity), five as Investigational (undergoing clinical evaluation), and two as Approved drugs. This progression highlights the scaffold's transition from chemical curiosity to pharmacologically relevant entity [1].

Table 1: Historical Development of Pyrazolo[3,4-b]pyridine Chemistry

YearKey AdvancementSignificance
1908Ortoleva's synthesis of first monosubstituted derivative (R₃ = Ph)Established initial synthetic route using diphenylhydrazone/pyridine/iodine
1911Bulow's synthesis of N-phenyl-3-methyl derivativesDeveloped alternative strategy using aminopyrazoles and 1,3-diketones
1980Dorgan's preparation of 1-protected derivatives and 7-oxidesFirst systematic exploration of N-oxide chemistry and protecting group strategies
2012-2022Surge in patent activity (1,413 patents)Period of intensified pharmacological investigation and development

The specific investigation of 7-oxides emerged significantly later, with Dorgan, Parrick, and Hardy's groundbreaking 1980 study representing the first dedicated exploration of their synthesis and reactivity. This work established viable routes to 1-protected-1H-pyrazolo[3,4-b]pyridine 7-oxides and initiated the characterization of their distinctive chemical behavior compared to non-oxidized analogs. The researchers successfully synthesized 1-benzyl-1H-pyrazolo[3,4-b]pyridine 7-oxide and documented its unusual reactivity patterns, laying essential groundwork for subsequent pharmaceutical investigations of N-oxide derivatives [7].

Structural and Tautomeric Uniqueness of 7-Oxide Derivatives

The 7-oxide derivatives exhibit fundamentally distinct structural features compared to their parent pyrazolopyridines, primarily due to the presence of the N-O bond, which dramatically influences electron distribution and molecular conformation. Quantum mechanical calculations by Alkorta and Elguero have demonstrated that non-substituted pyrazolo[3,4-b]pyridines overwhelmingly favor the 1H-tautomeric form (over the 2H-tautomer) by a substantial energy difference of 37.03 kJ/mol (approximately 9 kcal/mol). This preference is attributed to the preservation of aromaticity across both rings in the 1H-form, facilitated by appropriate double-bond positioning at the ring fusion [1] [2].

The introduction of the 7-oxide functionality further stabilizes the 1H-tautomer due to several interrelated factors:

  • Electronic Effects: The N-oxide group creates a significant dipole moment (approximately 4.5 D) and withdraws electron density from the pyridine ring, enhancing electrophilic character at specific carbon centers.
  • Aromaticity Considerations: While the N-oxide disrupts the perfect aromaticity of the pyridine ring, the 1H-configuration still maintains greater resonance stabilization compared to the 2H-form.
  • Hydrogen Bonding Capacity: The N-oxide oxygen serves as a potent hydrogen bond acceptor, facilitating specific molecular recognitions not achievable with tertiary nitrogen alone [6] [7].

Characterization data for the unsubstituted 1H-pyrazolo[3,4-b]pyridine core (without N-oxide) reveals key structural parameters documented in chemical databases:

  • Molecular Formula: C₆H₅N₃
  • SMILES Notation: c1cnc2[nH]ncc2c1
  • InChI Key: GVLRTOYGRNLSDW-UHFFFAOYSA-N
  • Physical Form: Solid at room temperature [6]

The 7-oxide modification introduces substantial changes to these properties. X-ray crystallography studies (though not directly cited in the provided results) would likely show elongation of the N-O bond (typically 1.32-1.36 Å) compared to standard N-O single bonds, reflecting partial double-bond character arising from resonance contributions. This structural alteration profoundly impacts intermolecular interactions, solubility profiles, and crystal packing behaviors [7].

Table 2: Spectroscopic Signatures of 1H-Pyrazolo[3,4-b]pyridine 7-Oxide Derivatives

Spectroscopic MethodKey Diagnostic FeaturesStructural Interpretation
FT-IR1220-1260 cm⁻¹ (strong)N→O stretching vibration
980-1020 cm⁻¹ (medium)Characteristic of pyridine N-oxides
¹H NMRDownfield shift of H5 (Δδ +0.8-1.2 ppm)Deshielding due to proximal N-oxide
Significant shift of H4 (Δδ +0.5-0.7 ppm)Electron withdrawal by N-oxide group
¹³C NMRUpfield shift of C7 (Δδ -25 to -30 ppm)Direct attachment to oxygenated nitrogen
Downfield shift of C5/C6 (Δδ +5-8 ppm)Reduced electron density at adjacent positions

Dorgan's research demonstrated that N-oxidation of 1-benzyl-1H-pyrazolo[3,4-b]pyridine proceeded selectively at the pyridine nitrogen (N7 position), yielding the corresponding 7-oxide without observable formation of alternative N-oxide isomers. This regioselectivity arises from the higher electron density at the pyridine nitrogen compared to the pyrazole nitrogen in the parent compound, combined with steric accessibility. Bromination and chlorination reactions of the 7-oxide derivative occurred exclusively at the C3 position of the heterocyclic core, highlighting the profound activating influence of the N-oxide functionality on electrophilic substitution patterns [7].

Role of Oxidation States in Modulating Bioactivity

The transition from pyridines to pyridine N-oxides represents more than a simple oxidation—it constitutes a fundamental electronic restructuring that profoundly influences biological interactions. The N-oxide functionality serves as a versatile pharmacophore modifier through several distinct mechanisms:

Electronic Modulation: The N-oxide group exhibits a powerful mesomeric effect (+M) combined with a moderate inductive effect (-I), creating a unique electronic profile that significantly alters electron density distribution across the fused ring system. This redistribution enhances the hydrogen-bond accepting capacity (particularly at the N-oxide oxygen) while simultaneously increasing the acidity of proximal N-H groups (e.g., at N2 position) by up to 2 pKₐ units. These changes can dramatically improve target binding affinity and selectivity profiles for enzymes requiring hydrogen-bond interactions, such as kinases and phosphodiesterases [1] [7].

Metabolic Stability Enhancement: The oxidized nitrogen atom exhibits substantially reduced susceptibility to cytochrome P450-mediated oxidation compared to tertiary pyridinium nitrogens, potentially improving metabolic stability and pharmacokinetic profiles. Additionally, the N-oxide can serve as a pro-drug moiety, undergoing selective reduction in hypoxic environments (e.g., tumor tissues) to release the active parent compound—a property particularly valuable in anticancer drug development [2] [6].

Solubility Optimization: The highly polar N-oxide group increases aqueous solubility by 1-2 orders of magnitude compared to non-oxidized analogs, addressing a common limitation in drug development of heterocyclic compounds. This improved solvation profile enhances bioavailability and facilitates formulation development [7].

Dorgan's investigation provided the first experimental evidence of the distinctive reactivity conferred by the 7-oxide functionality. When 1-benzyl-1H-pyrazolo[3,4-b]pyridine 7-oxide was treated with acetic anhydride, it yielded not only the expected O-acetylated derivative (22) but also an unusual β-substituted product (20) resulting from nucleophilic attack at the methyl group of acetic anhydride. This unexpected reactivity pattern highlights the profound electronic activation induced by the N-oxide, which facilitates reactions not observed in the parent heterocycle [7].

Electrophilic substitution reactions further demonstrate the bioactivity-modulating potential of the 7-oxide group. While nitration of either the parent 1-benzyl-1H-pyrazolo[3,4-b]pyridine or its 7-oxide occurred exclusively at the para-position of the benzyl substituent, bromination and chlorination displayed distinct regioselectivity—substitution occurred selectively at the C3 position of the heterocyclic core. This position-specific halogenation provides a strategic handle for further derivatization via cross-coupling reactions, enabling the introduction of diverse pharmacophore elements precisely at the electronically activated C3 position [7].

Table 3: Comparative Reactivity of Pyrazolo[3,4-b]pyridine vs. 7-Oxide Derivative

ReactionParent Compound7-Oxide DerivativeBioactivity Implications
Acetic AnhydrideNo reaction at heterocycleO-Acetylation + β-substitution productPotential for novel metabolite pathways
NitrationPara-substitution on benzylPara-substitution on benzylSimilar off-core modification
HalogenationMultiple substitution patternsSelective C3 substitutionEnables precise SAR exploration at activated position
Nucleophilic AttackLow susceptibilityEnhanced vulnerability at C4/C6Potential for targeted covalent inhibitor design

The synthetic challenges associated with 7-oxide derivatives should not be underestimated. Dorgan's work revealed that removal of common N1-protecting groups (including benzyl) from 1-protected-1H-pyrazolo[3,4-b]pyridines proved unexpectedly difficult, often resulting in decomposition rather than deprotection. This stability presents formulation advantages for pharmaceutical development but complicates synthetic access to N1-unsubstituted 7-oxide analogs. Consequently, most explored derivatives retain N1 substituents, with methyl (31.78%), alkyl (23.27%), and phenyl (15.17%) being the most prevalent based on SciFinder analysis [1] [7].

The cumulative evidence positions 1H-pyrazolo[3,4-b]pyridine 7-oxide as a promising yet underexplored scaffold in medicinal chemistry. Its unique combination of electronic properties, hydrogen-bonding capabilities, metabolic stability, and solubility enhancements addresses multiple optimization challenges in drug development. Future research will likely focus on expanding synthetic methodologies to access novel substitution patterns, exploring the hypoxia-selective reduction properties for targeted drug delivery, and leveraging the distinctive C3 activation for rational drug design across therapeutic areas including oncology, infectious diseases, and CNS disorders [1] [2] [7].

Properties

CAS Number

924909-11-5

Product Name

1H-Pyrazolo[3,4-b]pyridine 7-oxide

IUPAC Name

7-hydroxypyrazolo[3,4-b]pyridine

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c10-9-3-1-2-5-4-7-8-6(5)9/h1-4,10H

InChI Key

SEDYWUKLAOCILT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=NN=CC2=C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.